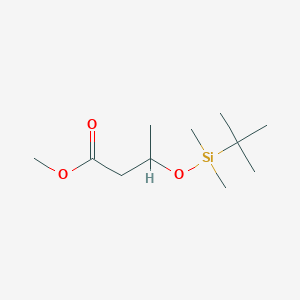
3-(tert-Butyldimethylsiloxy)butyric acid methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-{[tert-butyl(dimethyl)silyl]oxy}butanoate is an organic compound with the molecular formula C11H24O3Si. It is a silyl ether derivative of butanoic acid and is commonly used in organic synthesis as a protecting group for hydroxyl functionalities. The compound is known for its stability and resistance to hydrolysis, making it a valuable reagent in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-{[tert-butyl(dimethyl)silyl]oxy}butanoate typically involves the reaction of methyl 3-hydroxybutanoate with tert-butyl(dimethyl)silyl chloride in the presence of a base such as imidazole or pyridine. The reaction is carried out in an aprotic solvent like dichloromethane or tetrahydrofuran at room temperature. The product is then purified by distillation or recrystallization .
Industrial Production Methods
While specific industrial production methods for Methyl 3-{[tert-butyl(dimethyl)silyl]oxy}butanoate are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance yield and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3-{[tert-butyl(dimethyl)silyl]oxy}butanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The silyl ether group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like tetrabutylammonium fluoride (TBAF) can be used to remove the silyl protecting group.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Applications De Recherche Scientifique
Methyl 3-{[tert-butyl(dimethyl)silyl]oxy}butanoate has several applications in scientific research:
Chemistry: It is used as a protecting group for hydroxyl functionalities in organic synthesis, allowing for selective reactions without interference from hydroxyl groups.
Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals and natural products.
Medicine: It is involved in the development of drug candidates and the synthesis of complex molecules with potential therapeutic applications.
Mécanisme D'action
The mechanism of action of Methyl 3-{[tert-butyl(dimethyl)silyl]oxy}butanoate primarily involves its role as a protecting group. The tert-butyl(dimethyl)silyl group provides steric hindrance, protecting the hydroxyl group from unwanted reactions. This allows for selective functionalization of other parts of the molecule. The silyl group can be removed under mild conditions using reagents like TBAF, revealing the free hydroxyl group for further reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 4-{[tert-butyl(dimethyl)silyl]oxy}-2-butynoate
- Methyl (3R)-3-{(benzyloxy)methoxy}-4-{[tert-butyl(dimethyl)silyl]oxy}butanoate
- Diethyl 3-{[tert-butyl(dimethyl)silyl]oxy}propylphosphonate
Uniqueness
Methyl 3-{[tert-butyl(dimethyl)silyl]oxy}butanoate is unique due to its specific structure, which provides a balance of stability and reactivity. The tert-butyl(dimethyl)silyl group offers robust protection for hydroxyl groups, making it suitable for use in complex synthetic pathways where selective protection and deprotection are crucial.
Propriétés
Numéro CAS |
116414-91-6 |
|---|---|
Formule moléculaire |
C11H24O3Si |
Poids moléculaire |
232.39 g/mol |
Nom IUPAC |
methyl 3-[tert-butyl(dimethyl)silyl]oxybutanoate |
InChI |
InChI=1S/C11H24O3Si/c1-9(8-10(12)13-5)14-15(6,7)11(2,3)4/h9H,8H2,1-7H3 |
Clé InChI |
YMQKYTUCHSHLJI-UHFFFAOYSA-N |
SMILES |
CC(CC(=O)OC)O[Si](C)(C)C(C)(C)C |
SMILES canonique |
CC(CC(=O)OC)O[Si](C)(C)C(C)(C)C |
Synonymes |
3-(tert-Butyldimethylsiloxy)butyric acid methyl ester |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














